molecular formula C25H22Cl2N2O3S B10857393 2-(3-chloro-N-(2-chloroacetyl)-4-prop-2-ynoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide

2-(3-chloro-N-(2-chloroacetyl)-4-prop-2-ynoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide

Cat. No.: B10857393
M. Wt: 501.4 g/mol
InChI Key: AFUOBFISLHQJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ML162-yne undergoes several types of chemical reactions, including :

    Oxidation: ML162-yne can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reduction reactions can convert ML162-yne into reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: ML162-yne can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: The alkyne group in ML162-yne can participate in addition reactions, such as hydrogenation, where hydrogen atoms are added across the triple bond.

Scientific Research Applications

ML162-yne has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: ML162-yne is used as a tool compound to study the inhibition of GPX4 and the mechanisms of ferroptosis.

    Biology: In biological research, ML162-yne is used to investigate the role of GPX4 in cellular processes and to study the effects of ferroptosis on different cell types.

    Medicine: ML162-yne has potential therapeutic applications in the treatment of cancer, particularly in targeting therapy-resistant cancer cells through the induction of ferroptosis.

    Industry: In the pharmaceutical industry, ML162-yne is used in the development of new drugs and therapeutic agents targeting GPX4.

Comparison with Similar Compounds

ML162-yne is compared with other similar compounds, such as RSL3 and ML210, which also inhibit GPX4 . While all these compounds target GPX4, ML162-yne is unique in its structure and mechanism of action. Unlike RSL3 and ML210, ML162-yne contains an alkyne group that allows for selective targeting and reduced proteome reactivity . This makes ML162-yne a valuable tool for studying GPX4 inhibition and ferroptosis.

Similar Compounds

    RSL3: Another GPX4 inhibitor that induces ferroptosis in cancer cells.

    ML210: A GPX4 inhibitor with a different structure and mechanism of action compared to ML162-yne.

Properties

Molecular Formula

C25H22Cl2N2O3S

Molecular Weight

501.4 g/mol

IUPAC Name

2-(3-chloro-N-(2-chloroacetyl)-4-prop-2-ynoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C25H22Cl2N2O3S/c1-2-14-32-21-11-10-19(16-20(21)27)29(23(30)17-26)24(22-9-6-15-33-22)25(31)28-13-12-18-7-4-3-5-8-18/h1,3-11,15-16,24H,12-14,17H2,(H,28,31)

InChI Key

AFUOBFISLHQJJJ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl

Origin of Product

United States

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